molecular formula C23H27Cl2N4NaO5S2 B14486672 1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt CAS No. 65294-03-3

1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt

Cat. No.: B14486672
CAS No.: 65294-03-3
M. Wt: 597.5 g/mol
InChI Key: BOMWNZFBBKNBOO-UHFFFAOYSA-M
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Description

1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the butanesulfonic acid group and the dichloro substituents. The final steps involve the addition of the pyrimidinylidene and ethylidene groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity may make it useful in the study of enzyme interactions or as a potential therapeutic agent.

    Medicine: The compound may have pharmacological properties that could be explored for drug development.

    Industry: It could be used in the production of specialty chemicals or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-1-butanesulfonic acid: A simpler analog without the additional substituents.

    5,6-Dichlorobenzimidazole: A compound with similar dichloro substituents but lacking the butanesulfonic acid group.

    Pyrimidinylidene derivatives: Compounds with similar pyrimidinylidene groups but different core structures.

Uniqueness

1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-((1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene)-3-ethyl-2,3-dihydro-, sodium salt is unique due to its combination of functional groups and substituents, which confer specific chemical and biological properties

Properties

CAS No.

65294-03-3

Molecular Formula

C23H27Cl2N4NaO5S2

Molecular Weight

597.5 g/mol

IUPAC Name

sodium;4-[5,6-dichloro-2-[2-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)ethylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C23H28Cl2N4O5S2.Na/c1-4-26-18-13-16(24)17(25)14-19(18)29(11-7-8-12-36(32,33)34)20(26)10-9-15-21(30)27(5-2)23(35)28(6-3)22(15)31;/h9-10,13-14H,4-8,11-12H2,1-3H3,(H,32,33,34);/q;+1/p-1

InChI Key

BOMWNZFBBKNBOO-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=CC=C3C(=O)N(C(=S)N(C3=O)CC)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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